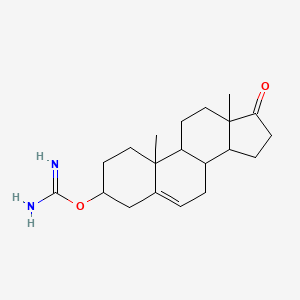![molecular formula C14H15ClN2O B14749508 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride CAS No. 2676-84-8](/img/structure/B14749508.png)
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It belongs to the class of pyridinium compounds and is characterized by the presence of a hydroxyimino group attached to a phenylethyl moiety, which is further connected to a methylpyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride typically involves the following steps:
Formation of the Hydroxyimino Intermediate: The initial step involves the reaction of 2-phenylethylamine with hydroxylamine to form the hydroxyimino intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid.
Quaternization: The hydroxyimino intermediate is then reacted with 2-methylpyridine in the presence of a quaternizing agent such as methyl iodide or methyl chloride. This step results in the formation of the desired pyridinium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to convert the hydroxyimino group to an amine group.
Substitution: The phenylethyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
Applications De Recherche Scientifique
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The phenylethyl moiety can participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride can be compared with other similar compounds, such as:
2-[(Hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride: This compound has a similar pyridinium structure but with a methylthio group instead of a phenylethyl group.
2-[(Hydroxyimino)(phenylthio)methyl]-1-methylpyridinium chloride: Similar to the above compound but with a phenylthio group.
2-(Hydroxyiminomethyl)-1-methylpyridinium chloride: This compound lacks the phenylethyl group and has a simpler structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2676-84-8 |
|---|---|
Formule moléculaire |
C14H15ClN2O |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
N-[2-(2-methylpyridin-1-ium-1-yl)-1-phenylethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-12-7-5-6-10-16(12)11-14(15-17)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H |
Clé InChI |
YMIMJCXRYHLNGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=[N+]1CC(=NO)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
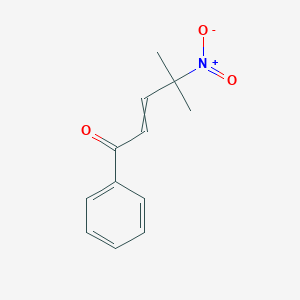
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
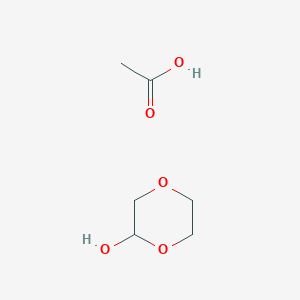

![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
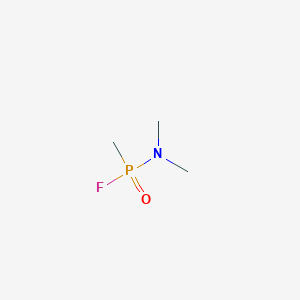
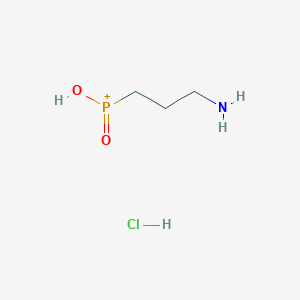
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)

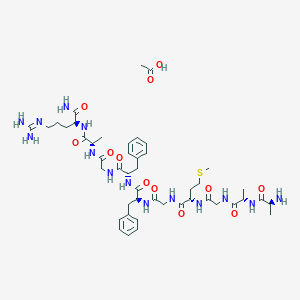
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
